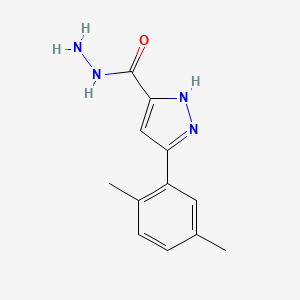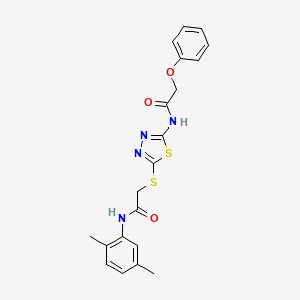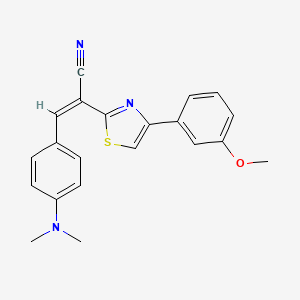![molecular formula C19H24N4O3S B2436604 N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380189-46-6](/img/structure/B2436604.png)
N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, also known as CMOT, is a chemical compound that has gained attention in recent years due to its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The compound N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide and its structural modifications have been researched for their antitubercular activity. Particularly, modifications of the isoniazid (INH) structure with N-substituted derivatives have been evaluated against various strains of mycobacteria. Certain derivatives displayed anti-TB activity with significant in vitro efficacy, comparable to that of INH for M. tuberculosis. These results underline the potential of these compounds in the design of new anti-TB drugs (Asif, 2014).
Synthetic Opioids Research
Though not directly related to the specific compound, research on N-substituted benzamides and acetamides, which share structural similarities, has been significant in the study of synthetic opioids. These compounds, known as U-drugs, were developed in the 1970s and 1980s and have since been explored for their euphoric effects and potential as substances of abuse (Sharma et al., 2018).
DNA Interaction Studies
Studies on compounds like Hoechst 33258, which is structurally related to this compound, have provided insights into DNA interactions. These compounds are known to bind strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has been used in various biological studies and has implications for drug design, providing a model for understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antioxidant Activity Determination
Although not directly involving the specific compound, research on antioxidant activity and the determination methods provides a relevant context for understanding the potential biological activities of such compounds. The study of antioxidants is critical in fields like food engineering, medicine, and pharmacy, and the compound could be explored for similar activities (Munteanu & Apetrei, 2021).
Biofouling Prevention in Membrane Systems
Research into non-oxidizing biocides for preventing biofouling in reverse osmosis polyamide membrane systems is relevant due to the structural similarity of this compound with some biocides. This area explores the antimicrobial efficiency and membrane compatibility of various compounds, which could provide insights into the environmental applications of the compound (Da-Silva-Correa et al., 2022).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-11-27-12-6-19)23-7-9-26-10-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSRECSBTXBYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)
![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
![4-Pyrazol-1-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2436540.png)


